N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide
Description
N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide is a synthetic benzamide derivative characterized by a cyclohexyl-cyano substituent and a 2-methylbenzamide backbone. The compound’s core structure includes an acetamide bridge linking a 1-cyano-3-methylcyclohexylamine group to a 2-methylbenzamide moiety. This design may influence its solubility, metabolic stability, and receptor-binding properties compared to simpler benzamide analogs. Its cyano group could enhance electrophilic reactivity or serve as a hydrogen-bond acceptor, while the methylcyclohexyl substituent may confer steric bulk to modulate selectivity in biological targets .
Properties
IUPAC Name |
N-[2-[(1-cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-6-5-9-18(10-13,12-19)21-16(22)11-20-17(23)15-8-4-3-7-14(15)2/h3-4,7-8,13H,5-6,9-11H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNQOFLASPTSIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)CNC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide typically involves the reaction of 1-cyano-3-methylcyclohexylamine with 2-methylbenzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the benzoyl chloride, forming the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
Scientific Research Applications
N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the amide bond play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s cyano-cyclohexyl group distinguishes it from simpler alkyl or aromatic substituents in analogs like 5c (chloro-methylbenzamide) or BTC-h (benzothiazole).
- Synthetic Flexibility : Many analogs (e.g., 5c, BTC-h) are synthesized via amide coupling between activated carboxylic acids (e.g., chlorides) and amines, suggesting a modular approach for optimizing bioactivity .
Pharmacological and Functional Comparisons
Antimicrobial Activity
- BTC-h and BTC-p (benzothiazole-linked benzamides) showed reduced activity against gram-positive bacteria, likely due to poor membrane penetration or target specificity. The target compound’s cyclohexyl-cyano group may address this via enhanced hydrophobic interactions .
- 2-Azetidinone Derivatives: N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (Compound 4) exhibited potent broad-spectrum antimicrobial activity (MIC: 4–8 µg/mL). The chloro and azetidinone groups likely contribute to this efficacy, contrasting with the target compound’s uncharged cyano group .
Physicochemical and Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
